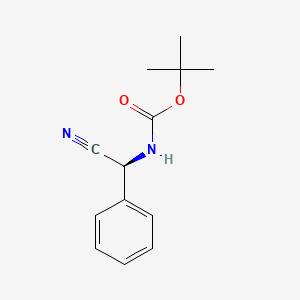![molecular formula C22H26O5 B13390328 4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol](/img/structure/B13390328.png)
4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It belongs to the class of hydroxyisoflavans and is characterized by its unique chemical structure, which includes hydroxy groups at positions 2’ and 4’, methoxy groups at positions 5 and 7, and a prenyl group at position 6 . This compound has garnered significant interest due to its potential pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glyasperin D involves several steps, starting from basic organic compounds. The key steps include the introduction of hydroxy, methoxy, and prenyl groups at specific positions on the isoflavan backbone. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of Glyasperin D is primarily based on the extraction from Glycyrrhiza uralensis roots. The extraction process involves drying and grinding the roots, followed by supercritical CO2 extraction with ethanol as a modifier . This method ensures the efficient isolation of Glyasperin D along with other phenolic compounds.
化学反应分析
Types of Reactions: Glyasperin D undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Glyasperin D, each with unique chemical and pharmacological properties.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the cosmetic industry for its skin-whitening and anti-aging properties.
作用机制
The mechanism of action of Glyasperin D involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Glyasperin D scavenges free radicals and inhibits oxidative enzymes, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It modulates the activity of inflammatory mediators such as nuclear factor kappa-B (NF-κB) and prostaglandins, reducing inflammation.
Antimicrobial Activity: Glyasperin D disrupts the cell membrane integrity of microorganisms, leading to their death.
相似化合物的比较
Glyasperin D is unique among hydroxyisoflavans due to its specific substitution pattern. Similar compounds include:
Glyasperin A: Another hydroxyisoflavan with different substitution patterns.
Glyasperin B: Similar structure but with variations in the position of hydroxy and methoxy groups.
Glycyrrhizic Acid: A major component of licorice with distinct pharmacological properties.
These compounds share some pharmacological activities but differ in their specific molecular targets and pathways, highlighting the uniqueness of Glyasperin D.
属性
IUPAC Name |
4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-13(2)5-7-17-20(25-3)11-21-18(22(17)26-4)9-14(12-27-21)16-8-6-15(23)10-19(16)24/h5-6,8,10-11,14,23-24H,7,9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMAUIOCNQXFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1OC)CC(CO2)C3=C(C=C(C=C3)O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

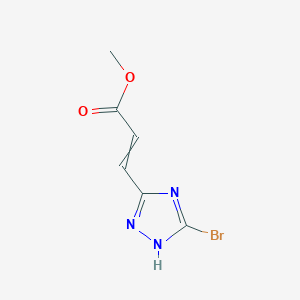

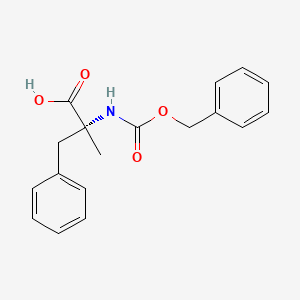
![5-[4-[[[2-(1-Cyclohexylethylamino)-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid](/img/structure/B13390283.png)
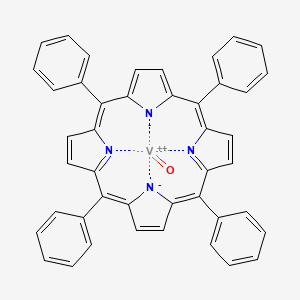
![1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390303.png)
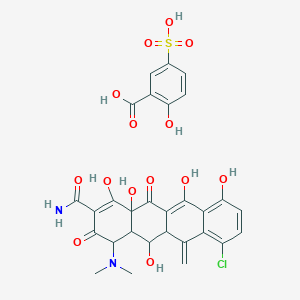
![L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide](/img/structure/B13390307.png)
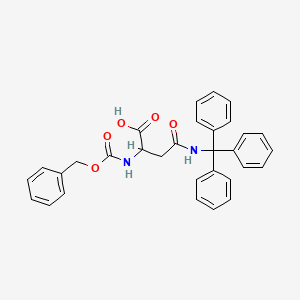
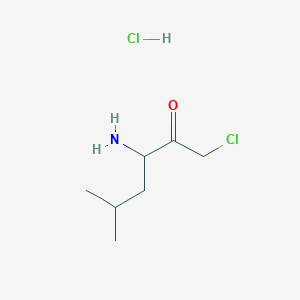
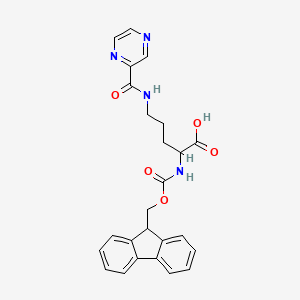
![2-(Ethylamino)-5-(hydroxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B13390321.png)
